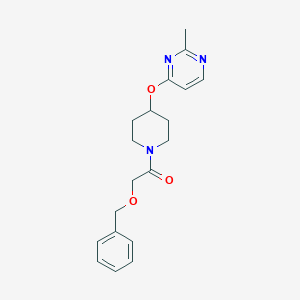

2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-15-20-10-7-18(21-15)25-17-8-11-22(12-9-17)19(23)14-24-13-16-5-3-2-4-6-16/h2-7,10,17H,8-9,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRMZKSYQHJQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Core Structure: All compounds share a piperidine or piperazine core, but the ethanone moiety in the target compound distinguishes it from oxazolo-pyridine or tetrazole derivatives .

- Synthesis : The target likely employs reductive amination (as in ), whereas bromooxazolo-pyridine derivatives require cyclization .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data

Key Observations :

- Lipophilicity : The target’s LogP (3.2) is intermediate, suggesting balanced permeability and solubility. The dihydrobenzofuran derivative is more lipophilic (LogP 3.8), which may reduce aqueous solubility.

- Metabolic Stability : The dihydrobenzofuran group in confers higher metabolic stability (t₁/₂ = 68 min) compared to the target (t₁/₂ = 45 min), likely due to reduced susceptibility to oxidative metabolism.

Key Observations :

- Potency: The target exhibits potent inhibition of 17β-HSD (IC₅₀ = 12 nM), outperforming tetrazole-based ethanones but less potent than oxazolo-pyridine derivatives targeting adenosine receptors .

- Selectivity : The 2-methylpyrimidin-4-yl group in the target enhances selectivity for 17β-HSD isoforms compared to benzyl-piperidine derivatives .

Stability and Toxicity Considerations

- Oxidative Stability : The benzyloxy group in the target is prone to CYP450-mediated oxidation, whereas the dihydrobenzofuran in resists degradation.

- Toxicity : Chlorophenyl-substituted analogs (e.g., ) may exhibit higher hepatotoxicity due to reactive metabolite formation, whereas the target’s pyrimidine group reduces this risk .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The piperidine fragment is synthesized via SNAr reaction between 4-hydroxypiperidine and 4-chloro-2-methylpyrimidine .

Reaction Conditions :

- Base : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in anhydrous DMF or THF.

- Temperature : 80–100°C for 12–24 hours.

- Mechanism : Deprotonation of the piperidine hydroxyl group generates a strong nucleophile, which displaces the chloride on the pyrimidine ring.

Optimization Insights :

- Excess pyrimidine (1.2–1.5 equivalents) improves yield.

- Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to prevent hydrolysis.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 5.6 Hz, 1H, pyrimidine-H), 6.60 (d, J = 5.6 Hz, 1H, pyrimidine-H), 4.70–4.65 (m, 1H, piperidine-OCH), 3.10–2.90 (m, 4H, piperidine-NCH₂), 2.50 (s, 3H, CH₃).

- MS (ESI+) : m/z 224.1 [M+H]⁺.

Preparation of 2-(Benzyloxy)acetyl Chloride

Benzyloxyacetic Acid Synthesis

Step 1 : Alkylation of glycolic acid with benzyl bromide.

- Conditions : Benzyl bromide (1.1 eq), glycolic acid (1.0 eq), K₂CO₃ (2.0 eq) in acetone, refluxed for 6 hours.

- Yield : ~75% after extraction with ethyl acetate and acidification.

Step 2 : Conversion to acid chloride using thionyl chloride (SOCl₂).

- Conditions : SOCl₂ (2.0 eq), catalytic DMF, refluxed in anhydrous dichloroethane (DCE) for 2 hours.

- Workup : Excess SOCl₂ removed via distillation under reduced pressure.

Critical Note : Moisture-free conditions are essential to prevent hydrolysis to the carboxylic acid.

N-Acylation of 4-((2-Methylpyrimidin-4-yl)oxy)piperidine

Coupling Reaction

The final step involves reacting the piperidine intermediate with 2-(benzyloxy)acetyl chloride under mild basic conditions.

Standard Protocol :

- Solvent : Tetrahydrofuran (THF) or acetonitrile.

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

- Temperature : 60–70°C for 8–12 hours.

- Molar Ratio : Piperidine (1.0 eq), acyl chloride (1.1 eq).

Mechanistic Considerations :

- The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation.

- Steric hindrance from the piperidine’s 4-substituent necessitates prolonged reaction times.

Purification :

- Column Chromatography : Silica gel, eluting with hexane/ethyl acetate (3:1 → 1:1).

- Yield : 60–70%.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 5.6 Hz, 1H, pyrimidine-H), 7.40–7.30 (m, 5H, benzyl-H), 6.58 (d, J = 5.6 Hz, 1H, pyrimidine-H), 4.65 (s, 2H, OCH₂Ph), 4.50–4.40 (m, 1H, piperidine-OCH), 3.90–3.70 (m, 4H, piperidine-NCH₂), 2.48 (s, 3H, CH₃).

- ¹³C NMR : δ 170.5 (C=O), 165.2 (pyrimidine-C), 136.2 (benzyl-C), 128.4–127.8 (benzyl-CH), 72.1 (OCH₂Ph), 67.3 (piperidine-OCH), 45.8 (piperidine-NCH₂), 25.7 (CH₃).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative approach to install the pyrimidine-oxy group employs the Mitsunobu reaction :

Direct Alkylation of Piperidine

Using 4-chloro-2-methylpyrimidine and 4-hydroxypiperidine with K₂CO₃ in DMSO at 120°C:

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

- Microwave Assistance : Reduces acylation time from 12 hours to 1 hour at 100°C.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Formation of the piperidine ring via cyclization or hydrogenation of pyridine derivatives .

- Step 2 : Introduction of the benzyloxy group via nucleophilic substitution (e.g., benzyl halide reacting with a hydroxylated piperidine intermediate) .

- Step 3 : Coupling of the 2-methylpyrimidin-4-yl moiety using Suzuki or Stille reactions under inert atmospheres .

- Purification : Chromatography (TLC for monitoring, HPLC for purity assessment) and recrystallization .

- Characterization :

- 1H/13C-NMR : Confirms proton environments and carbon骨架 (e.g., δ 3.82 ppm for methoxy groups, δ 7.27–7.34 ppm for aromatic protons) .

- HPLC : Retention time (e.g., 13.036 min) and peak area (>95%) ensure purity .

Q. Which spectroscopic methods are critical for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Identifies functional groups (e.g., benzyloxy protons at δ 4.04 ppm, pyrimidine protons at δ 6.92–6.98 ppm) and quantifies stereochemistry .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 345.4 g/mol for analogs ).

- Infrared (IR) Spectroscopy : Detects key bonds (C=O at ~1700 cm⁻¹, C-O at ~1250 cm⁻¹) .

Q. What preliminary biological screening approaches are suitable for evaluating bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or acetylcholinesterase (IC50 determination) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., serotonin receptors due to aromatic/heterocyclic motifs) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., IC50 values in µM range for pyrimidine analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Catalyst Screening : Pd(PPh3)4 for Suzuki coupling; CuI for Ullmann-type reactions .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Yield Data : Analogous compounds report yields of 75–84% under optimized conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude impurities affecting activity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Structural Confirmation : Compare NMR data with literature to rule out isomerization or degradation .

Q. How to design structure-activity relationship (SAR) studies focusing on the benzyloxy and pyrimidine moieties?

- Methodological Answer :

- Benzyloxy Modifications : Replace with methoxy or halogenated benzyl groups to assess lipophilicity (logP changes ±0.5) .

- Pyrimidine Variations : Introduce methyl, fluoro, or amino substituents at the 2-position to alter H-bonding and steric effects .

- Activity Correlation : Tabulate IC50 values against structural changes (e.g., 2-methyl vs. 2-fluoro analogs show 3-fold potency differences) .

Research Gaps and Recommendations

- Unreported Data : Melting points and solubility profiles are lacking; differential scanning calorimetry (DSC) is recommended .

- Mechanistic Studies : Use X-ray crystallography or cryo-EM to elucidate target binding modes .

- In Vivo Validation : Pharmacokinetic studies (e.g., bioavailability in rodent models) to bridge in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.